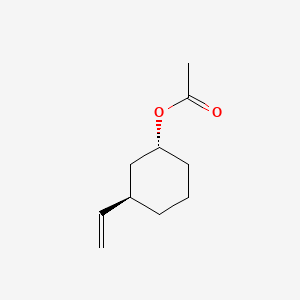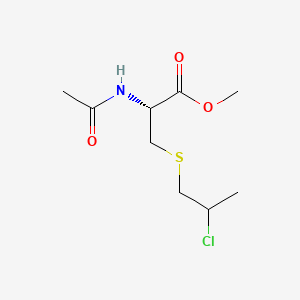
N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester: is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an acetyl group, a chloropropyl group, and a methyl ester group attached to the cysteine amino acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester typically involves the following steps:
Starting Material: The synthesis begins with L-cysteine, which undergoes acetylation to form N-acetyl-L-cysteine.
Chlorination: The acetylated cysteine is then subjected to chlorination to introduce the chloropropyl group.
Esterification: Finally, the compound is treated with methanol to form the methyl ester derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Sulfoxides and Sulfones: Resulting from oxidation reactions.
Amine Derivatives: Resulting from reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester is used in organic synthesis as a building block for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Biology: The compound has been studied for its potential biological activities, including antioxidant properties and its role in modulating cellular processes.
Medicine: Research has explored the use of this compound in therapeutic applications, such as its potential to act as a precursor for drugs targeting specific diseases.
Industry: In the chemical industry, this compound is used in the production of various chemical products, including polymers and coatings.
Mecanismo De Acción
The mechanism by which N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress. It may also modulate signaling pathways involved in cellular processes.
Comparación Con Compuestos Similares
N-Acetyl-L-cysteine (NAC): A closely related compound that is widely used as a mucolytic agent and antioxidant.
N-Acetyl-S-2-chloropropyl-L-cysteine ethyl ester: Another ester derivative of L-cysteine with similar properties but different ester group.
Uniqueness: N-Acetyl-S-2-chloropropyl-L-cysteine methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications
Propiedades
Número CAS |
78774-18-2 |
|---|---|
Fórmula molecular |
C9H16ClNO3S |
Peso molecular |
253.75 g/mol |
Nombre IUPAC |
methyl (2R)-2-acetamido-3-(2-chloropropylsulfanyl)propanoate |
InChI |
InChI=1S/C9H16ClNO3S/c1-6(10)4-15-5-8(9(13)14-3)11-7(2)12/h6,8H,4-5H2,1-3H3,(H,11,12)/t6?,8-/m0/s1 |
Clave InChI |
JGUYKEVAYUBJIF-XDKWHASVSA-N |
SMILES isomérico |
CC(CSC[C@@H](C(=O)OC)NC(=O)C)Cl |
SMILES canónico |
CC(CSCC(C(=O)OC)NC(=O)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


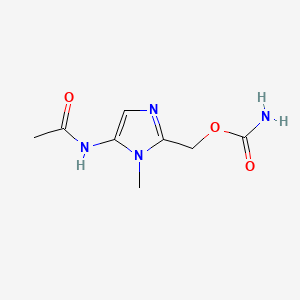
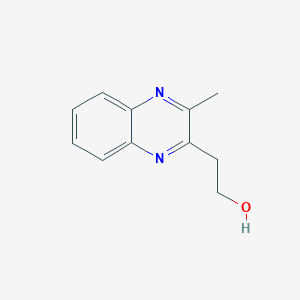

![(1S)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B15348335.png)

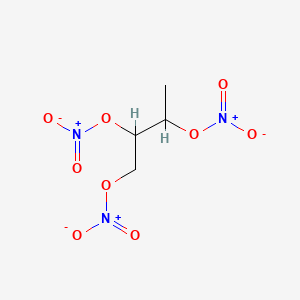
![Disodium 7-amino-4-hydroxy-8-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate](/img/structure/B15348352.png)
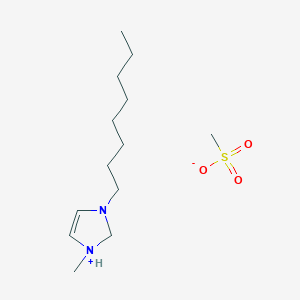
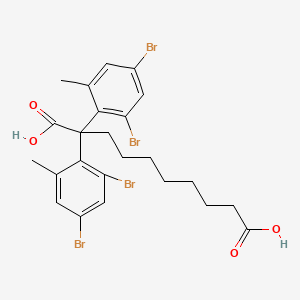
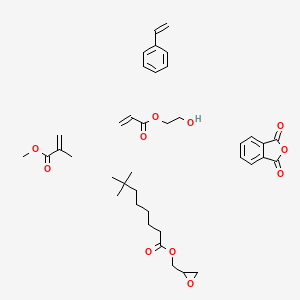
![4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid](/img/structure/B15348369.png)
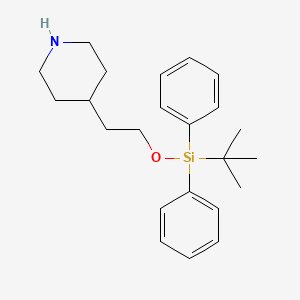
![1-Ethyl-3-[(propan-2-yl)oxy]tricyclo[2.2.1.0~2,6~]heptane](/img/structure/B15348385.png)
